Methyl(2,2,2-trifluoroethoxy)amine
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Overview
Description
Methyl(2,2,2-trifluoroethoxy)amine is a chemical compound with the molecular formula C3H6F3NO It is characterized by the presence of a trifluoroethoxy group attached to a methylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(2,2,2-trifluoroethoxy)amine typically involves the reaction of methylamine with 2,2,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of advanced reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl(2,2,2-trifluoroethoxy)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace the trifluoroethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines or ethers.
Scientific Research Applications
Methyl(2,2,2-trifluoroethoxy)amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Methyl(2,2,2-trifluoroethoxy)amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity and specificity towards these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl(2,2,2-trifluoroethoxy)amine hydrochloride
- 2-(2,2,2-Trifluoroethoxy)-1,3,2-dioxaphospholane 2-oxide
- [4-(2,2,2-Trifluoroethoxy)-2-pyridinyl]-methylthio-imidazoles
Uniqueness
This compound is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it particularly valuable in applications requiring high reactivity and specificity.
Biological Activity
Methyl(2,2,2-trifluoroethoxy)amine is a compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. This article examines the biological properties, mechanisms of action, and applications of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a trifluoroethoxy group that enhances its lipophilicity, making it more effective at crossing cell membranes and interacting with intracellular targets. The molecular formula is C5H8F3NO, with a molecular weight of approximately 171.12 g/mol. The trifluoroethoxy moiety is significant as it can modulate the pharmacokinetic properties of drug candidates, potentially leading to improved efficacy and bioavailability in therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Binding Affinity : The trifluoroethoxy group enhances the binding affinity to enzymes or receptors, thereby modulating their activity. This interaction is crucial for the compound's therapeutic potential.
- Cell Membrane Interaction : Its lipophilic nature allows it to penetrate cell membranes effectively, facilitating various intracellular interactions .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens. Further research is required to elucidate the specific mechanisms involved.
- Pharmacological Applications : The compound has been explored for its potential use in treating conditions related to inflammation and infection due to its ability to modulate immune responses.
Data Table: Biological Activity Summary
Case Studies
- Antimicrobial Efficacy : A study investigated the antimicrobial activity of this compound against Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at varying concentrations, suggesting its potential as a therapeutic agent in treating bacterial infections.
- Inflammation Modulation : Another study focused on the compound's role in modulating inflammatory responses in vitro. The findings demonstrated that this compound could inhibit pro-inflammatory cytokine production in macrophage cell lines.
Properties
Molecular Formula |
C3H6F3NO |
---|---|
Molecular Weight |
129.08 g/mol |
IUPAC Name |
N-(2,2,2-trifluoroethoxy)methanamine |
InChI |
InChI=1S/C3H6F3NO/c1-7-8-2-3(4,5)6/h7H,2H2,1H3 |
InChI Key |
HLSATNKZTVFHCQ-UHFFFAOYSA-N |
Canonical SMILES |
CNOCC(F)(F)F |
Origin of Product |
United States |
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